Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate
Overview
Description
Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-bromophenyl)-2-hydroxypropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-(3-bromophenyl)-2-oxopropanoate or 3-(3-bromophenyl)-2-carboxypropanoate.
Reduction: Formation of 3-(3-bromophenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxypropanoate moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-(4-bromophenyl)-2-hydroxypropanoate: Similar structure but with the bromine atom in the para position.
Ethyl 3-(3-chlorophenyl)-2-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(3-fluorophenyl)-2-hydroxypropanoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interaction with biological targets differently compared to its para or ortho analogs. The bromine atom also imparts distinct electronic and steric properties that can affect the compound’s overall behavior in chemical and biological systems.
Properties
IUPAC Name |
ethyl 3-(3-bromophenyl)-2-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8/h3-6,10,13H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPQTQYUTZHPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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